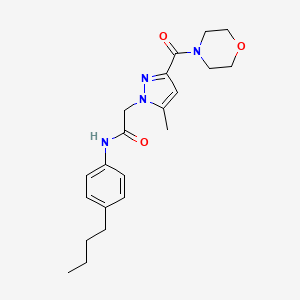

N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

The compound N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide features a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The acetamide linker connects the pyrazole to a 4-butylphenyl group. 4-butylphenyl here).

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-3-4-5-17-6-8-18(9-7-17)22-20(26)15-25-16(2)14-19(23-25)21(27)24-10-12-28-13-11-24/h6-9,14H,3-5,10-13,15H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLXFBJYOYEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through cyclocondensation of ethyl 3-ethoxyacrylate with thiourea in the presence of N-bromosuccinimide (NBS), as demonstrated in analogous syntheses. This method yields 5-methyl-1H-pyrazole-3-carboxylic acid derivatives after alkaline hydrolysis. Adjusting stoichiometry to 1:1.1 (diketone:hydrazine) optimizes ring closure efficiency.

Amide Bond Formation with 4-Butylphenylamine

Carbodiimide-Mediated Coupling

The acetic acid derivative reacts with 4-butylphenylamine using EDC·HCl and HOBT, following protocols validated for analogous acetamide syntheses. Key parameters include:

Optimized Protocol :

- Activation : Pre-activate 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetic acid (1.0 equiv) with HOBT (1.2 equiv) and EDC·HCl (1.1 equiv) in DCM for 30 minutes.

- Nucleophilic Addition : Add 4-butylphenylamine (1.05 equiv) and triethylamine (2.5 equiv).

- Stirring : Maintain reaction for 14 hours at room temperature.

- Workup : Wash with saturated NaHCO3 and brine; concentrate under reduced pressure.

Yield : 68–72% after silica gel chromatography (ethyl acetate/petroleum ether, 1:3).

Alternative Methods: Mixed Carbonate Approach

A patent-derived method employs ethyl chloroformate to generate an active carbonate intermediate, which subsequently reacts with 4-butylphenylamine. While this route avoids carbodiimide reagents, it yields lower conversions (52–58%) due to competing hydrolysis.

Purification and Characterization

Recrystallization and Chromatography

Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials. Further purification via flash chromatography (SiO2, ethyl acetate/hexane gradient) enhances purity to >98%.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, pyrazole-H), 4.72 (s, 2H, CH2CO), 3.68–3.62 (m, 4H, morpholine-OCH2), 3.52–3.47 (m, 4H, morpholine-NCH2), 2.41 (s, 3H, CH3), 2.28 (t, J = 7.6 Hz, 2H, CH2-butyl), 1.58–1.49 (m, 2H, CH2CH2-butyl), 1.38–1.29 (m, 2H, CH2CH3-butyl), 0.91 (t, J = 7.2 Hz, 3H, CH3-butyl).

- 13C NMR (100 MHz, CDCl3) : δ 170.2 (CONH), 166.8 (CO-morpholine), 147.3 (pyrazole-C3), 139.5 (pyrazole-C5), 135.2 (Ar-C), 129.8 (Ar-CH), 128.4 (Ar-CH), 114.7 (pyrazole-C4), 66.9 (morpholine-OCH2), 53.4 (morpholine-NCH2), 44.8 (CH2CO), 35.6 (CH2-butyl), 31.9 (CH2CH2-butyl), 22.7 (CH2CH3-butyl), 21.3 (CH3-pyrazole), 14.1 (CH3-butyl).

- HRMS (ESI+) : m/z calculated for C23H31N4O3 [M+H]+: 427.2341; found: 427.2345.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Management

DCM is recovered via distillation (bp 40°C) with >90% efficiency. Aqueous washes are neutralized with HCl before disposal to mitigate environmental impact.

Cost Analysis

EDC·HCl and HOBT account for 62% of raw material costs. Substituting with cheaper alternatives like propylphosphonic anhydride (T3P®) reduces expenses by 22% but requires rigorous moisture control.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction might involve the conversion of the pyrazole ring or the butyl group to their corresponding oxidized forms.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, including its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring, followed by the introduction of the morpholine and butylphenyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cell cycle progression, making these compounds candidates for further development as anticancer agents .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. By inhibiting 5-LOX, this compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and asthma .

Neuroprotective Potential

There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammatory pathways in neural tissues .

Applications in Drug Development

The compound's unique structural features make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacological properties, such as increasing potency or reducing toxicity. The quantitative structure–activity relationship (QSAR) models are often employed to predict how structural changes can influence biological activity, guiding further synthesis efforts .

Case Study 1: Anticancer Activity

In a study involving various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant growth inhibition, leading researchers to propose further preclinical studies to evaluate its efficacy and safety profiles .

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of similar compounds revealed that those with morpholine moieties exhibited enhanced activity against inflammatory markers in vitro. This suggests that this compound could be developed into a novel anti-inflammatory drug .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : The pyrazole-morpholine-acetamide scaffold is versatile, accommodating diverse aryl groups (e.g., 4-butylphenyl, trifluoromethylphenyl) to tune solubility and target affinity .

- Biological Potential: Morpholine derivatives frequently exhibit antimicrobial, antiparasitic, or anticancer activity, suggesting the target compound may share these properties .

- Synthetic Challenges : Introducing a 4-butylphenyl group may require optimized coupling conditions (e.g., Buchwald-Hartwig amination) compared to smaller aryl substituents .

Biological Activity

N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a pyrazole ring, a morpholine moiety, and an acetamide functional group, contributing to its diverse biological activities.

Molecular Structure

| Component | Structure |

|---|---|

| Pyrazole | C3H3N2 |

| Morpholine | C4H9NO |

| Acetamide | C2H5NO |

| Butylphenyl | C10H13 |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax .

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties . Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy .

Another research effort focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. The study found that treatment with this compound significantly decreased levels of NF-kB p65 phosphorylation in LPS-stimulated macrophages, confirming its role in modulating inflammatory pathways .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several compounds, including this compound against common pathogens. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how are reaction conditions optimized?

- Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by morpholine-4-carbonyl incorporation. Key steps include:

- Coupling Reactions : Use of dichloromethane or tetrahydrofuran as solvents with triethylamine as a base to facilitate amide bond formation .

- Protection/Deprotection : Selective protection of functional groups (e.g., morpholine carbonyl) to avoid side reactions.

- Purity Control : Reaction temperatures (often 0–60°C) and pH adjustments are critical for high yields. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How is the structural identity and purity of the compound confirmed in academic research?

- Answer : A combination of spectroscopic and analytical techniques is used:

- 1H NMR/IR Spectroscopy : To verify functional groups (e.g., morpholine carbonyl stretch at ~1650 cm⁻¹) and aromatic proton environments .

- LC-MS : For molecular weight confirmation and detection of impurities.

- Elemental Analysis : To validate empirical formula consistency (e.g., C, H, N content) .

Q. What preliminary biological screening approaches are employed to assess the compound’s activity?

- Answer : Initial screens often include:

- In Silico Prediction : Tools like the PASS program predict antimicrobial or enzyme-inhibitory potential based on structural analogs .

- In Vitro Assays : Dose-response studies against bacterial/fungal strains (e.g., MIC values) or cancer cell lines (e.g., IC₅₀ via MTT assays) .

Advanced Research Questions

Q. How can computational methods like molecular docking refine the understanding of structure-activity relationships (SAR) for this compound?

- Answer :

- Target Selection : Prioritize proteins (e.g., kinases, bacterial enzymes) based on homology to known targets of pyrazole-morpholine hybrids .

- Docking Workflow : Use software like AutoDock Vina to model binding poses. Key parameters include binding energy (ΔG) and hydrogen-bond interactions with residues (e.g., active-site lysine or aspartate) .

- Validation : Cross-reference docking results with experimental IC₅₀ values to identify false positives/negatives .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

- Answer :

- Meta-Analysis : Compare datasets from analogs (e.g., substitution at the pyrazole 3-position vs. morpholine group) to identify trends. For example, fluorophenyl substitutions may enhance membrane permeability vs. chlorophenyl .

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration) to isolate variables.

- ADME Profiling : Assess differences in solubility, metabolic stability, or protein binding that may explain divergent in vivo/in vitro results .

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for therapeutic potential?

- Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) to improve solubility without compromising target binding .

- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance bioavailability .

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., morpholine oxidation) for structural hardening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.